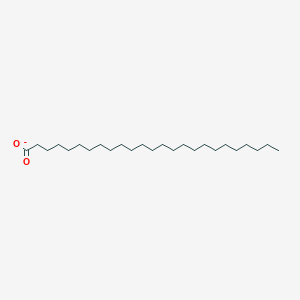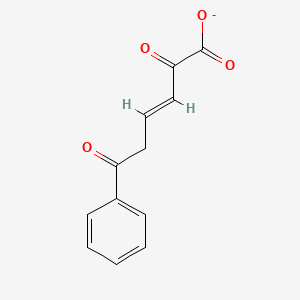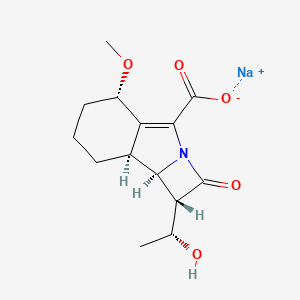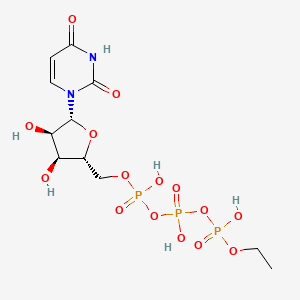
Ethyl uridine triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-UTP is an organic triphosphate formed by condensation between the gamma-phospho group of uridine 5'-triphosphate and ethanol. It derives from an ethanol and an UTP.
Scientific Research Applications
Enzymatic Conversion and Metabolic Processes
Research dating back to 1957 by Crawford, Kornberg, and Simms explored the enzymatic conversion of uracil and orotate to uridine 5'-phosphate in lactobacilli, demonstrating early interest in the metabolic processes involving uridine derivatives (Crawford, Kornberg, & Simms, 1957).
Cancer Cell Proliferation
Choi, Ji, and Lee (2013) investigated the role of uridine triphosphate (UTP) in the proliferation of human cancerous pancreatic duct epithelial cells, highlighting a potential therapeutic interest in uridine triphosphate derivatives (Choi, Ji, & Lee, 2013).
Antiviral Research
Wang et al. (2019) examined the anti-HCV activities of modified uridine triphosphates, including 4'-fluoro-2'-substituted versions. This research underlines the significance of uridine triphosphate analogs in the development of antiviral therapies (Wang et al., 2019).
Vascular Biology
Research by Syyong et al. (2009) on the role of UTP in vascular smooth muscle cells (VSMCs) of the rat basilar artery illustrates the significance of uridine triphosphates in vascular biology and potential therapeutic applications (Syyong, Yang, Trinh, Cheung, Kuo, & van Breemen, 2009).
Photo-Cross-Linking Studies
The synthesis and characterization of photo-cross-linking uridine 5'-triphosphate analogues for molecular studies, as explored by Hanna, Dissinger, Williams, and Colston in 1989, demonstrate the utility of uridine triphosphate derivatives in biochemical research (Hanna, Dissinger, Williams, & Colston, 1989).
Nucleic Acid Selection and Modification
Vaish, Fraley, Szostak, and McLaughlin (2000) investigated analog uridine triphosphates for in vitro RNA selection, expanding our understanding of uridine triphosphate's role in molecular biology and genetics (Vaish, Fraley, Szostak, & McLaughlin, 2000).
Study of Vasospasm in Cerebral Vessels
Urquilla's research in 1978 on the prolonged contraction of human and canine cerebral arteries induced by UTP suggests potential applications in studying cerebrovascular conditions (Urquilla, 1978).
properties
Product Name |
Ethyl uridine triphosphate |
|---|---|
Molecular Formula |
C11H19N2O15P3 |
Molecular Weight |
512.19 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [ethoxy(hydroxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C11H19N2O15P3/c1-2-24-29(18,19)27-31(22,23)28-30(20,21)25-5-6-8(15)9(16)10(26-6)13-4-3-7(14)12-11(13)17/h3-4,6,8-10,15-16H,2,5H2,1H3,(H,18,19)(H,20,21)(H,22,23)(H,12,14,17)/t6-,8-,9-,10-/m1/s1 |
InChI Key |
VBLILPGVFNLIGX-PEBGCTIMSA-N |
Isomeric SMILES |
CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O |
Canonical SMILES |
CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




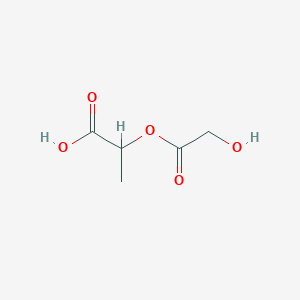
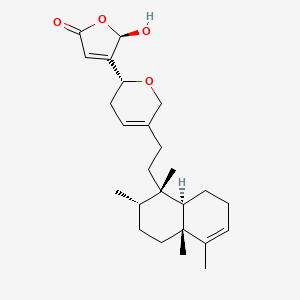

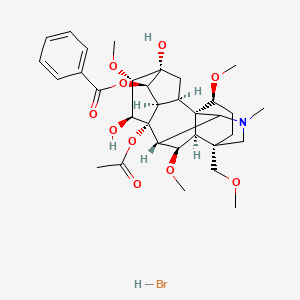
![(S)-2-[[(2S,3R)-1-[(S)-2-(Benzoylamino)-6-guanidinohexanoyl]-3-methyl-4-[(Z)-ethylidene]-2-pyrrolidinyl]carbonylamino]-4-methylpentanoic acid](/img/structure/B1260897.png)
![sodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260898.png)
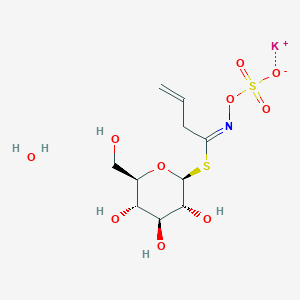
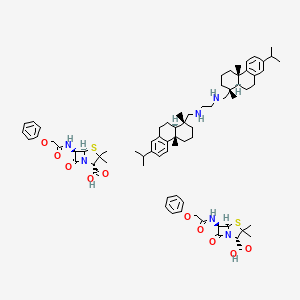
![4-(3,6-Dihydroxy-6,10,13-trimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1260904.png)
